Cas no 680612-05-9 (Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-)
680612-05-9 structure
Product Name:Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-
Numero CAS:680612-05-9
MF:C18H15F3N2O
MW:332.319714784622
CID:393751
PubChem ID:135524884
Update Time:2025-04-19
Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-
- 3-methyl-4-[1-prop-2-enyl-7-(trifluoromethyl)-2H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
- 4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol
- CHEMBL222522
- BDBM50157507
- 3-Methyl-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
- SCHEMBL4032053
- SWJSHDFDYLZVEN-UHFFFAOYSA-N
- UWKBJYDKKYQSAB-UHFFFAOYSA-N
- 680612-05-9
- DTXSID10739197
-
- Inchi: 1S/C18H15F3N2O/c1-3-9-23-17-14(5-4-6-15(17)18(19,20)21)16(22-23)13-8-7-12(24)10-11(13)2/h3-8,10,24H,1,9H2,2H3
- Chiave InChI: SWJSHDFDYLZVEN-UHFFFAOYSA-N
- Sorrisi: FC(C1=CC=CC2C(C3C=CC(=CC=3C)O)=NN(CC=C)C=21)(F)F
Proprietà calcolate
- Massa esatta: 332.11375
- Massa monoisotopica: 332.11364759g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 456
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 38Ų
Proprietà sperimentali
- PSA: 38.05
Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- Letteratura correlata
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
680612-05-9 (Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso